molecular formula C23H23N3O2S B2716838 N-((1-nicotinoylpiperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide CAS No. 2034349-69-2

N-((1-nicotinoylpiperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide

Cat. No.: B2716838
CAS No.: 2034349-69-2
M. Wt: 405.52
InChI Key: QVWBVTCZDIAQKD-UHFFFAOYSA-N
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Description

N-((1-nicotinoylpiperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide is a useful research compound. Its molecular formula is C23H23N3O2S and its molecular weight is 405.52. The purity is usually 95%.
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Scientific Research Applications

Novel Histone Deacetylase Inhibitors

One area of scientific research where similar compounds have shown promise is in the development of histone deacetylase (HDAC) inhibitors. For instance, the compound MGCD0103, an orally active histone deacetylase inhibitor, demonstrates selective inhibition of HDACs 1-3 and 11 at submicromolar concentrations. This compound has shown significant antitumor activity in vivo and has entered clinical trials, highlighting its potential as an anticancer drug (Zhou et al., 2008).

Chemoselective N-benzoylation

The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has been explored, yielding products of biological interest. This process demonstrates the synthetic versatility of benzamides in creating biologically active compounds (Singh, Lakhan, & Singh, 2017).

Nonaqueous Capillary Electrophoresis

In the analysis of pharmaceuticals, nonaqueous capillary electrophoresis has been utilized for the separation of imatinib mesylate and related substances. This method highlights the importance of similar compounds in ensuring the purity and efficacy of pharmaceutical products (Ye et al., 2012).

Anticancer Evaluations

Research into substituted benzamides has led to the synthesis of compounds with moderate to excellent anticancer activity against various cancer cell lines, underscoring the potential of such compounds in cancer therapy (Ravinaik et al., 2021).

Inhibitors of Poly(ADP-ribose) Polymerase

Benzamide and its derivatives have been identified as potent inhibitors of poly-(adenosine diphosphate ribose) polymerase, enhancing unscheduled DNA synthesis after ultraviolet irradiation in human lymphocytes. This discovery has implications for understanding DNA repair mechanisms and developing treatments for DNA damage-related diseases (Miwa et al., 1981).

Properties

IUPAC Name

N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c27-22(19-5-3-18(4-6-19)21-9-13-29-16-21)25-14-17-7-11-26(12-8-17)23(28)20-2-1-10-24-15-20/h1-6,9-10,13,15-17H,7-8,11-12,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWBVTCZDIAQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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